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Compound of Interest

Compound Name: H-D-Met-OMe.HCl

Cat. No.: B555541 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation and purity assessment of pharmaceutical intermediates and

active pharmaceutical ingredients (APIs) is a critical step in the drug development pipeline. For

chiral molecules such as D-methionine methyl ester hydrochloride (H-D-Met-OMe.HCl), a
comprehensive characterization is essential to ensure safety and efficacy. This guide provides

a comparative overview of standard spectroscopic techniques for the analysis of H-D-Met-
OMe.HCl, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, and its

comparison with Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR)

Spectroscopy.

At a Glance: H-D-Met-OMe.HCl
Property Value

Chemical Name D-Methionine methyl ester hydrochloride

Molecular Formula C6H14ClNO2S

Molecular Weight 199.70 g/mol

CAS Number 69630-60-0

Appearance White to off-white solid[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Gold Standard for Structural Elucidation
NMR spectroscopy provides the most detailed information regarding the chemical structure of

H-D-Met-OMe.HCl in solution. Both ¹H and ¹³C NMR are instrumental in confirming the identity

and purity of the compound. A Certificate of Analysis for a commercial sample of H-D-Met-
OMe.HCl confirms that the ¹H NMR spectrum is consistent with its structure and indicates a

purity of 95.0% by NMR.[1]

Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and

coupling constants for H-D-Met-OMe.HCl. These predictions are based on computational

algorithms and provide a reliable reference for experimental data.

Proton Assignment
Predicted Chemical

Shift (ppm)
Multiplicity

Coupling Constant

(J) in Hz

-S-CH₃ 2.15 Singlet -

-CH₂-S- 2.65 - 2.75 Multiplet -

-CH₂-CH- 2.20 - 2.30 Multiplet -

α-CH 4.20 Triplet 6.5

-O-CH₃ 3.80 Singlet -

-NH₃⁺ 8.5 - 9.0 Broad Singlet -

Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts provide a fingerprint of the carbon skeleton of the

molecule.
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Carbon Assignment Predicted Chemical Shift (ppm)

-S-CH₃ 15.5

-CH₂-S- 30.0

-CH₂-CH- 31.5

α-CH 52.0

-O-CH₃ 53.5

C=O 171.0

Alternative Spectroscopic Techniques
While NMR is unparalleled for detailed structural analysis, Mass Spectrometry and FTIR

Spectroscopy offer complementary information, particularly regarding molecular weight and

functional groups.

Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-

suited for the analysis of polar molecules like amino acid derivatives. The primary utility of MS

in this context is the confirmation of the molecular weight.

Expected Data:

Molecular Ion Peak ([M+H]⁺): m/z 164.07 (corresponding to the free base)

Expected Fragmentation Pattern: Common fragments would arise from the loss of the

methoxycarbonyl group (-COOCH₃) or cleavage of the side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the

functional groups present in a molecule. For H-D-Met-OMe.HCl, the spectrum will be

characterized by absorptions corresponding to the amine, ester, and alkyl sulfide groups.

Expected Characteristic Peaks:
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Functional Group Characteristic Absorption Range (cm⁻¹)

N-H Stretch (Amine Salt) 3100 - 2800 (broad)

C-H Stretch (Alkyl) 2950 - 2850

C=O Stretch (Ester) ~1740

N-H Bend (Amine Salt) ~1600

C-O Stretch (Ester) 1300 - 1150

Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality,

reproducible data.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of H-D-Met-OMe.HCl in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard (e.g.,

TMS or TSP).

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal resolution.

¹H NMR Acquisition:

Acquire a one-dimensional ¹H spectrum.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64

scans).
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Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the signals and reference the spectrum to the internal standard.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180

ppm).

Use a sufficient number of scans for adequate signal-to-noise (may require several

hundred to thousands of scans).

Process the data similarly to the ¹H spectrum.

Mass Spectrometry (ESI-MS) Protocol
Sample Preparation: Prepare a dilute solution of H-D-Met-OMe.HCl (e.g., 10-100 µM) in a

solvent compatible with ESI, such as a mixture of methanol and water, often with a small

amount of formic acid to promote protonation.

Instrument Setup:

Use an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-

of-flight).

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas temperature) for the analyte.

Calibrate the mass analyzer using a known standard.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.

Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300).
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FTIR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of H-D-Met-OMe.HCl with approximately 100-200 mg of dry,

spectroscopy-grade potassium bromide (KBr) in an agate mortar.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Instrument Setup:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Data Acquisition:

Acquire the infrared spectrum of the sample over the mid-infrared range (e.g., 4000-400

cm⁻¹).

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

Workflow and Logic
The following diagram illustrates the logical workflow for the comprehensive characterization of

H-D-Met-OMe.HCl, starting from the initial sample and proceeding through the different

analytical techniques to final structural confirmation.
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Caption: Workflow for the spectroscopic characterization of H-D-Met-OMe.HCl.

In conclusion, while MS and FTIR provide valuable and rapid confirmation of molecular weight

and functional groups, NMR spectroscopy remains the cornerstone for the unambiguous

structural determination and purity assessment of H-D-Met-OMe.HCl. A combined analytical

approach, leveraging the strengths of each technique, ensures the highest confidence in the

identity and quality of this important chiral building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. file.medchemexpress.com [file.medchemexpress.com]

To cite this document: BenchChem. [Characterization of H-D-Met-OMe.HCl: A Comparative
Guide to Spectroscopic Techniques]. BenchChem, [2025]. [Online PDF]. Available at:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b555541?utm_src=pdf-body-img
https://www.benchchem.com/product/b555541?utm_src=pdf-body
https://www.benchchem.com/product/b555541?utm_src=pdf-body
https://www.benchchem.com/product/b555541?utm_src=pdf-custom-synthesis
https://file.medchemexpress.com/batch_PDF/HY-W014917/H-D-Met-OMe-HCl-COA-622496-MedChemExpress.pdf
https://www.benchchem.com/product/b555541#nmr-spectroscopy-for-h-d-met-ome-hcl-characterization
https://www.benchchem.com/product/b555541#nmr-spectroscopy-for-h-d-met-ome-hcl-characterization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555541?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b555541#nmr-spectroscopy-for-h-d-met-ome-hcl-
characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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